Cas no 2090911-85-4 (8-(Ethoxymethyl)-6-azaspiro[3.4]octane)

8-(Ethoxymethyl)-6-azaspiro[3.4]octane is a specialized heterocyclic compound featuring a spirocyclic structure with an ethoxymethyl substituent. Its unique azaspiro[3.4]octane core offers structural rigidity and versatility, making it valuable in pharmaceutical and agrochemical research. The ethoxymethyl group enhances solubility and reactivity, facilitating further functionalization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its constrained geometry can influence binding affinity and metabolic stability. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Its stability under standard handling conditions makes it a practical choice for laboratory use.
8-(Ethoxymethyl)-6-azaspiro[3.4]octane structure
2090911-85-4 structure
Product name:8-(Ethoxymethyl)-6-azaspiro[3.4]octane
CAS No:2090911-85-4
MF:C10H19NO
MW:169.263962984085
CID:5722777
PubChem ID:121204447

8-(Ethoxymethyl)-6-azaspiro[3.4]octane Chemical and Physical Properties

Names and Identifiers

    • 8-(ethoxymethyl)-6-azaspiro[3.4]octane
    • 2090911-85-4
    • AKOS026712739
    • F1907-8396
    • 6-Azaspiro[3.4]octane, 8-(ethoxymethyl)-
    • 8-(Ethoxymethyl)-6-azaspiro[3.4]octane
    • Inchi: 1S/C10H19NO/c1-2-12-7-9-6-11-8-10(9)4-3-5-10/h9,11H,2-8H2,1H3
    • InChI Key: FMHDFNOQZJVJPX-UHFFFAOYSA-N
    • SMILES: O(CC)CC1CNCC21CCC2

Computed Properties

  • Exact Mass: 169.146664230g/mol
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 0.98±0.1 g/cm3(Predicted)
  • Boiling Point: 237.7±13.0 °C(Predicted)
  • pka: 10.94±0.40(Predicted)

8-(Ethoxymethyl)-6-azaspiro[3.4]octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E282291-100mg
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-8396-10g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8396-5g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4 95%+
5g
$2167.0 2023-09-07
TRC
E282291-500mg
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4
500mg
$ 365.00 2022-06-05
TRC
E282291-1g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-8396-0.5g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8396-2.5g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8396-0.25g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8396-1g
8-(ethoxymethyl)-6-azaspiro[3.4]octane
2090911-85-4 95%+
1g
$660.0 2023-09-07

Additional information on 8-(Ethoxymethyl)-6-azaspiro[3.4]octane

Comprehensive Overview of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane (CAS No. 2090911-85-4)

8-(Ethoxymethyl)-6-azaspiro[3.4]octane (CAS No. 2090911-85-4) is a structurally unique compound that has garnered significant attention in pharmaceutical and agrochemical research. Its spirocyclic framework and ethoxymethyl functional group make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given its ability to modulate neurotransmitter pathways. The compound's azaspiro[3.4]octane core is also being explored for its role in improving drug solubility and bioavailability, addressing a critical challenge in modern drug design.

In recent years, the demand for spirocyclic compounds like 8-(Ethoxymethyl)-6-azaspiro[3.4]octane has surged due to their three-dimensional complexity, which enhances binding affinity to biological targets. This aligns with the growing trend in fragment-based drug discovery (FBDD), where such scaffolds are prized for their ability to fill hydrophobic pockets in proteins. Additionally, the compound's ethoxymethyl side chain offers synthetic flexibility, enabling derivatization for structure-activity relationship (SAR) studies. These features position it as a valuable tool for medicinal chemists tackling diseases like neurodegenerative disorders and metabolic syndromes.

From a synthetic chemistry perspective, CAS No. 2090911-85-4 exemplifies innovations in green chemistry and atom economy. Its preparation often involves catalytic methods that minimize waste, resonating with the pharmaceutical industry's push toward sustainable manufacturing. Online forums and research databases frequently highlight queries about its scalable synthesis and purification protocols, reflecting practical challenges in lab-to-pilot transitions. Furthermore, computational studies leveraging AI-driven molecular modeling have predicted its utility in designing allosteric modulators, a hot topic in GPCR-targeted therapies.

The compound's physicochemical properties, such as its logP and pKa, are frequently searched by formulation scientists optimizing drug delivery systems. Its balanced lipophilicity makes it a candidate for blood-brain barrier (BBB) penetration, a key consideration for CNS-active drugs. Patent analyses reveal its incorporation in proprietary libraries for high-throughput screening (HTS), underscoring its commercial relevance. As the industry shifts toward personalized medicine, derivatives of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane may play a pivotal role in developing tailored therapeutics for niche patient populations.

Beyond pharmaceuticals, this compound's agrochemical potential is being probed, particularly in designing next-generation pesticides with lower environmental persistence. Its spirocyclic motif mimics natural product architectures, aligning with the biopesticide trend. Regulatory databases show increasing submissions for analogs, hinting at impending market entries. Educators also utilize its structure to teach conformational analysis and stereoelectronic effects, making it a multidisciplinary reference point.

In summary, 8-(Ethoxymethyl)-6-azaspiro[3.4]octane (CAS No. 2090911-85-4) embodies the convergence of cutting-edge synthetic chemistry, drug discovery, and sustainability. Its multifaceted applications and search-engine visibility for terms like "spirocyclic drug scaffolds" and "CNS-penetrant small molecules" ensure its continued relevance in scientific discourse. Future research will likely explore its catalytic asymmetric synthesis and biocompatibility, further expanding its industrial footprint.

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